![molecular formula C14H12O B2506973 萘并[2,1-b]呋喃, 1,2-二甲基- CAS No. 129812-23-3](/img/structure/B2506973.png)

萘并[2,1-b]呋喃, 1,2-二甲基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

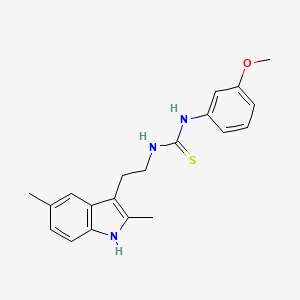

Naphtho[2,1-b]furan is a fused heterocyclic compound that consists of a naphthalene ring system joined to a furan unit. The specific compound of interest, 1,2-dimethyl-naphtho[2,1-b]furan, would have methyl groups attached to the first and second positions of the furan ring. This structure is a part of a broader class of compounds known for their diverse chemical properties and potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of naphtho[2,1-b]furan derivatives has been explored through various methods. One approach involves the Ac2O-mediated dearylacetylative dimerization of 2-arylacetyl-1-naphthols, which provides a route to naphtho[1,2-b]furan-3-ones under refluxing conditions in THF . Another efficient synthesis method uses a platinum-catalyzed tandem reaction, which includes a cycloisomerization of allenyl ketone followed by a 6pi-electrocyclization-type reaction . Additionally, a ceric ammonium nitrate-catalyzed formal [3 + 2] cycloaddition of 1,4-naphthoquinones to olefins has been developed to synthesize diverse dihydronaphtho[1,2-b]furans .

Molecular Structure Analysis

The molecular structure of naphtho[2,1-b]furan derivatives can be characterized by spectroscopic techniques, such as NMR and X-ray diffraction studies. For instance, ethyl naphtho[2,1-b]furan-2-carboxylate has been synthesized and its structure confirmed by X-ray diffraction, revealing that the furan ring is planar and the molecule is stabilized by weak interactions .

Chemical Reactions Analysis

Naphtho[2,1-b]furan compounds participate in various chemical reactions. For example, phenaleno[1,9-bc]furan, a related compound, exhibits Diels–Alder diene reactivity and can undergo reactions with benzyne, dimethyl acetylenedicarboxylate, and singlet oxygen. It also shows susceptibility to oxidation and catalytic hydrogenation . Naphtho[1,2-c:5,6-c]difuran, another related compound, is a highly reactive diene that can undergo sequential Diels-Alder reactions with different dienophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphtho[2,1-b]furan derivatives are influenced by their molecular structure. These compounds often exhibit significant biological activity, as evidenced by the synthesis of 1,3,4-oxadiazoles linked to naphtho[2,1-b]furan, which have been screened for antimicrobial and anti-inflammatory activities . Thiazolidinone derivatives of naphtho[2,1-b]furan have also been synthesized and evaluated for antimicrobial, anthelmintic, anti-inflammatory, and diuretic activities .

科学研究应用

合成和化学性质

- 萘并[2,1-b]呋喃衍生物已使用多种方法合成。例如,一种方法涉及萘并[2,1-b]呋喃-2-甲酰肼与不同芳香醛缩合,得到具有抗菌和抗炎活性的各种化合物 (Ravindra 等,2006)。此外,已经开发出区域异构萘并呋喃和苯并二呋喃的高效合成方法,突出了萘并[2,1-b]呋喃在化学合成中的多功能性 (Park & Jeong,2005)。

生物活性

- 一些研究集中于萘并[2,1-b]呋喃衍生物的生物活性。例如,一些衍生物显示出有希望的抗菌、抗炎、镇痛、驱虫、利尿和解热活性 (Kumaraswamy 等,2008)。这表明这些化合物在治疗应用中的潜力。

药理应用

- 萘并[2,1-b]呋喃的噻唑烷酮衍生物的药理学检查显示出抗菌和驱虫活性,一些化合物还被评估了抗炎和利尿活性 (Vagdevi 等,2006)。这些发现表明萘并[2,1-b]呋喃衍生物在开发新的药理剂中的应用。

催化和化学反应

- 萘并[2,1-b]呋喃化合物已用于各种化学反应中,例如铂催化的串联反应,用于有效合成萘并[1,2-b]呋喃 (Wei、Zhai 和 Xu,2009)。这突出了它们在促进复杂化学过程中的作用。

新型衍生物的合成

- 已经对合成新型含氮萘并(2,1-b)呋喃衍生物进行了研究,研究了它们的抗菌活性 (Nagaraja 等,2007)。此类研究对于扩展萘并[2,1-b]呋喃的化学多样性和潜在应用至关重要。

未来方向

The future directions for research on “Naphtho[2,1-b]furan, 1,2-dimethyl-” and other naphthofurans could involve further exploration of their synthesis methods, chemical reactions, and mechanisms of action. Additionally, more research could be conducted on their physical and chemical properties, safety and hazards, and potential applications in various fields .

作用机制

Target of Action

Similar compounds such as naphtho[1,2-b]furan-4,5-dione have been shown to target src kinase activity in mda-mb-231 breast cancer cells . Src kinases are a family of non-receptor tyrosine kinases that play key roles in cell growth, division, migration, and survival signals .

Mode of Action

This inhibition is correlated with reduced phosphorylation of FAK, p130 Cas, paxillin, and PI3K/Akt . These proteins are involved in signaling pathways that control cell migration and invasion .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. The inhibition of Src kinase activity leads to a decrease in the phosphorylation of FAK, p130 Cas, paxillin, and PI3K/Akt . These proteins are part of the signaling pathways that regulate cell adhesion, motility, and invasion . The suppression of these pathways can lead to the inhibition of cell migration and invasion .

Result of Action

The molecular and cellular effects of the compound’s action are primarily the inhibition of cell migration and invasion . This is particularly relevant in the context of cancer treatment, where the prevention of metastasis (the spread of cancer cells from the primary site to other parts of the body) is a key therapeutic goal .

属性

IUPAC Name |

1,2-dimethylbenzo[e][1]benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-9-10(2)15-13-8-7-11-5-3-4-6-12(11)14(9)13/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYOQUQINUTULF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C3=CC=CC=C3C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10880810 |

Source

|

| Record name | naphtho[2,1-b]furan, 1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129812-23-3 |

Source

|

| Record name | naphtho[2,1-b]furan, 1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Methylphenyl)methyl-prop-2-ynylamino]-N-(2-oxothiolan-3-yl)acetamide](/img/structure/B2506890.png)

![N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)cyclopropanecarboxamide](/img/structure/B2506892.png)

![(E)-[1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]propylidene](methoxy)amine](/img/structure/B2506893.png)

![[4-[(3-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2506894.png)

![N-(sec-butyl)-1-(4-{[(4-methoxyphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2506895.png)

![2-(allylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2506896.png)

![6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2506898.png)

![4-[6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2506899.png)

![2-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cycloheptan-1-one hydrochloride](/img/structure/B2506902.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2506905.png)